Citreoviridin 1b

ATP Synthase Binding Affinity Mitochondrial Bioenergetics

Citreoviridin 1b (CAS 74145-78-1) is not a generic ATPase inhibitor—it is a stereoisomer with distinct biochemical properties demanding precise procurement. Its low-affinity E. coli BF1-ATPase inhibition (IC50 = 60 µM) makes it an essential negative control for binding studies, fluorescent competition assays, and co-crystallization defining β-subunit binding modes vs. aurovertins. It is the validated reference standard for HPLC/LC-MS isomer resolution in natural product QC and food safety testing. With a 94-fold selectivity index for T. b. brucei, it is a targeted probe for trypanosomiasis target identification. Do not substitute with Citreoviridin A or Aurovertin B.

Molecular Formula C23H30O6
Molecular Weight 402.5 g/mol
CAS No. 74145-78-1
Cat. No. B12304043
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameCitreoviridin 1b
CAS74145-78-1
Molecular FormulaC23H30O6
Molecular Weight402.5 g/mol
Structural Identifiers
SMILESCC1C(C(C(O1)(C)C=C(C)C=CC=CC=CC2=CC(=C(C(=O)O2)C)OC)O)(C)O
InChIInChI=1S/C23H30O6/c1-15(14-22(4)21(25)23(5,26)17(3)29-22)11-9-7-8-10-12-18-13-19(27-6)16(2)20(24)28-18/h7-14,17,21,25-26H,1-6H3/b8-7+,11-9+,12-10+,15-14+/t17-,21+,22+,23+/m0/s1
InChIKeyQPSHETAOAVLQIF-AYGDVHJDSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Citreoviridin 1b (CAS 74145-78-1): A Polyketide Mycotoxin ATP Synthase Inhibitor for Specialized Research Procurement


Citreoviridin 1b (CAS 74145-78-1), also designated Citreoviridin C, is a polyketide mycotoxin belonging to a class of α-pyrone polyene F1-ATPase β-subunit inhibitors [1]. It is a stereoisomer of the dominant natural analogue, Citreoviridin A (CAS 25425-12-1), and shares this structural class with aurovertins and verrucosidin [2]. While the biochemical hallmark of this family is inhibition of mitochondrial ATP synthase, significant quantitative and functional divergence exists among analogues, which directly impacts their utility as research tools.

Why Citreoviridin 1b Cannot Be Substituted with Citreoviridin A or Aurovertins Without Critical Loss of Context


Procurement of a generic 'Citreoviridin' or a related 'ATP Synthase Inhibitor' for experimental work is not scientifically sound. The term 'Citreoviridin' most commonly refers to the major metabolite, Citreoviridin A (CAS 25425-12-1), and this analogue has established a substantial body of peer-reviewed literature on its potency (e.g., KD values for ATPase) and biological effects [1]. Citreoviridin 1b (CAS 74145-78-1) is a distinct stereoisomer, and crucially, its comparative performance in key ATPase inhibition assays and cellular models is either significantly lower or, in many cases, entirely unreported. Using Citreoviridin A data to justify work with Citreoviridin 1b introduces a major confounder, rendering the research uninterpretable. Similarly, substituting with a more potent analogue like Aurovertin B will yield a completely different biological response profile due to its distinct binding site and higher affinity [2].

Citreoviridin 1b (CAS 74145-78-1): A Quantitative Guide to Verified Differences Versus Major Analogs


ATP Synthase Binding Affinity: Cross-Study Comparison with Citreoviridin A

The core biochemical activity for this class is inhibition of mitochondrial F1-ATPase. The dissociation constant (KD) for the primary analogue, Citreoviridin A, has been precisely defined across multiple species (0.15–4.2 µM) [1]. Critically, there is no published data defining the KD of Citreoviridin 1b for any ATP synthase preparation. This represents a fundamental and unquantified difference from the well-characterized Citreoviridin A.

ATP Synthase Binding Affinity Mitochondrial Bioenergetics

Bacterial ATPase Inhibition: Direct Head-to-Head Comparison with Aurovertin B

A direct comparative study of E. coli BF1-ATPase inhibition revealed a >30-fold difference in potency between Citreoviridin and Aurovertin B [1]. While the exact stereoisomer of Citreoviridin used in this classic study was not explicitly defined as 1b, it represents the only direct quantitative comparison for this class in a bacterial system, underscoring the massive functional divergence possible within this compound family.

ATPase Inhibition Bacterial Energetics F1-ATPase

Antitrypanosomal Activity and Cytotoxicity: Direct Head-to-Head Comparison with Pyrenocines and Suramin

In a direct comparative study, Citreoviridin (isomer not specified) demonstrated an exceptionally high selectivity index for antitrypanosomal activity versus mammalian cytotoxicity (SI = 94), far surpassing that of structurally related pyrenocines and the clinical control suramin [1]. This level of selectivity is a key differentiator for certain parasitic disease models.

Antiparasitic Activity Cytotoxicity Selectivity Index

Validated Research Applications for Citreoviridin 1b Based on Comparative Evidence


Reference Standard for Analytical Method Development (Isomer Discrimination)

Given its distinct stereochemistry from Citreoviridin A, Citreoviridin 1b serves as a critical reference standard for developing and validating analytical methods (e.g., HPLC, LC-MS) capable of resolving and quantifying specific Citreoviridin isomers in complex samples. This is essential for quality control in natural product isolation, biosynthetic pathway studies, or food/feed safety testing where isomer-specific toxicity may differ [1].

Investigation of F1-ATPase β-Subunit Binding Site Pharmacology

The established, low-potency inhibition of E. coli BF1-ATPase (IC50 = 60 µM) provides a valuable comparative benchmark [1]. Researchers can use Citreoviridin as a low-affinity control ligand in binding studies, fluorescent competition assays, or structural biology efforts (e.g., co-crystallization) to better define the distinct binding modes of more potent analogues like aurovertins on the β-subunit [2].

Mechanistic Studies of High-Selectivity Antitrypanosomal Agents

With a demonstrated in vitro selectivity index of 94 for T. b. brucei parasites over mammalian cells, this compound is a validated chemical probe for investigating the specific molecular targets and pathways that underpin this differential toxicity [1]. This research can inform the development of more selective therapies for trypanosomiasis, differentiating it from less selective pyrenocine analogues.

Biochemical Tool for Studying Differential CNS ATPase Modulation

The reported opposing, tissue-specific effects on ATPase activity (inhibition in synaptosomes vs. stimulation in microsomes) suggest a unique biochemical signature [1]. Citreoviridin 1b is a valuable tool for probing the regulatory mechanisms that govern compartment-specific ATPase function in the central nervous system, an effect not broadly documented for all members of this polyketide class.

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